molecular formula C16H19NO3S B7638714 [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate

[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate

Cat. No. B7638714
M. Wt: 305.4 g/mol
InChI Key: AJSZFFKWWFBGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. However, this compound has also been shown to have neuroprotective effects in certain models, suggesting that its mechanism of action is complex and may depend on the specific disease or condition being treated.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate uptake, this compound has been shown to increase extracellular levels of other neurotransmitters such as GABA and glycine. This compound has also been shown to increase blood flow to the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate in lab experiments is its potency as an EAAT inhibitor. This compound has been shown to be more potent than other EAAT inhibitors such as DL-threo-beta-benzyloxyaspartate (this compound) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, this compound also has some limitations. For example, this compound is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of future directions for research on [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate. One area of interest is the development of more stable and selective EAAT inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Finally, further research is needed to better understand the complex mechanism of action of this compound and its potential for use in treating a wide range of neurological disorders.

Synthesis Methods

[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with tert-butylamine and ethyl chloroformate. Another method involves the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with tert-butylamine and 1,1'-carbonyldiimidazole.

Scientific Research Applications

[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate has been extensively studied for its potential use in treating various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. This compound has also been shown to protect against neuronal damage in animal models of stroke. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10-11-7-5-6-8-12(11)21-14(10)15(19)20-9-13(18)17-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSZFFKWWFBGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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